Evidence Item 1: Physicochemical Differentiation – Lipophilicity and Polar Surface Area Relative to Non-Brominated Analog
The presence of the bromine atom at the 7-position significantly increases the lipophilicity of (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol compared to its non-brominated analog, 2,3-dihydro-1,4-benzodioxin-6-ylmethanol (CAS 39270-39-8). The target compound exhibits a computed XLogP3-AA value of 1.4 [1], whereas the non-brominated analog has an ACD/LogP of 1.00 . This represents a 40% increase in predicted logP, which correlates with enhanced membrane permeability and potentially improved oral bioavailability. The polar surface area (PSA) remains similar between the two compounds (38.69 Ų for the target [1] vs. approximately 38–40 Ų for the non-brominated analog, estimated based on structural similarity), indicating that the increase in lipophilicity is achieved without a significant penalty in polarity. This balance is often desirable in drug design for optimizing absorption and distribution properties while maintaining solubility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol (CAS 39270-39-8): ACD/LogP = 1.00 |
| Quantified Difference | Δ LogP = +0.4 (40% increase) |
| Conditions | Computed logP values from PubChem and ChemSpider databases |
Why This Matters
For procurement decisions in lead optimization programs, the 40% higher lipophilicity of the 7-bromo derivative may confer superior membrane permeability and oral absorption potential compared to the non-brominated scaffold, a critical factor when selecting building blocks for CNS or intracellular targets.
- [1] PubChem. (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol. Computed Properties: XLogP3-AA = 1.4. PubChem CID 16770142. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16770142 (Accessed April 2026). View Source
